5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine
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Overview
Description
5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a nitro group at the 5-position and a trimethylsilyl group at the N4 position, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 4,6-diaminopyrimidine with a nitrating agent such as nitric acid to introduce the nitro group at the 5-position. This is followed by the silylation of the N4 position using a trimethylsilyl chloride reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4,6-diaminopyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is of significant interest .
Comparison with Similar Compounds
Similar Compounds
5-Nitrosopyrimidine-4,6-diamine: Similar structure but with a nitroso group instead of a nitro group.
4,6-Diaminopyrimidine: Lacks the nitro and trimethylsilyl groups, making it less reactive.
N,N’-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine: Contains different substituents, leading to distinct chemical properties and applications.
Uniqueness
5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine is unique due to the presence of both the nitro and trimethylsilyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
112220-30-1 |
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Molecular Formula |
C7H13N5O2Si |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-nitro-4-N-trimethylsilylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H13N5O2Si/c1-15(2,3)11-7-5(12(13)14)6(8)9-4-10-7/h4H,1-3H3,(H3,8,9,10,11) |
InChI Key |
YNJHYWDIUUEVMK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=NC=NC(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
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